molecular formula C24H23NO3S2 B5407016 (5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5407016
M. Wt: 437.6 g/mol
InChI Key: AQKNXGWCMBJCMB-XLNRJJMWSA-N
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Description

(5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and multiple prop-2-en-1-yl (allyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common approach is the condensation of a thiazolidinone derivative with an appropriate benzylidene compound under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. Additionally, purification methods like recrystallization or column chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl groups or the benzylidene moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more saturated derivatives of the thiazolidinone ring.

Scientific Research Applications

(5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzylidene and allyl groups may facilitate binding to specific proteins or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds like 2-thioxo-1,3-thiazolidin-4-one and its various substituted derivatives.

    Benzylidene Compounds: Molecules containing the benzylidene moiety, such as benzylideneacetone.

    Allyl-Substituted Compounds: Compounds with allyl groups, including allyl phenyl ether.

Uniqueness

What sets (5Z)-3-(prop-2-en-1-yl)-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its combination of structural features, which confer unique chemical reactivity and potential biological activity. The presence of multiple functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-3-prop-2-enyl-5-[[4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3S2/c1-3-7-19-8-5-6-9-21(19)28-16-15-27-20-12-10-18(11-13-20)17-22-23(26)25(14-4-2)24(29)30-22/h3-6,8-13,17H,1-2,7,14-16H2/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKNXGWCMBJCMB-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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